molecular formula C8H9N5 B2986341 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 926262-71-7

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B2986341
CAS No.: 926262-71-7
M. Wt: 175.195
InChI Key: VCANBIWZOKQTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a tetrazole ring attached to an aniline moiety, with a methyl group at the para position relative to the amino group. The molecular formula of this compound is C8H9N5, and it has a molecular weight of 175.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline can be achieved through various methods. One common approach involves the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in dimethyl sulfoxide (DMSO). The reaction is typically carried out at 80°C, resulting in high yields of the desired tetrazole derivative .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. The goal is to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing the compound to mimic the behavior of carboxylic acids in biological systems. This property enables the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of both a tetrazole ring and a methyl-substituted aniline moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-3-(tetrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-3-7(9)4-8(6)13-5-10-11-12-13/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCANBIWZOKQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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